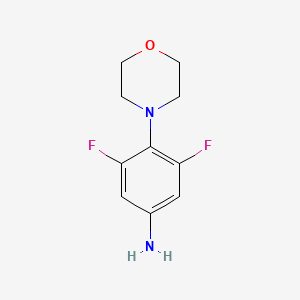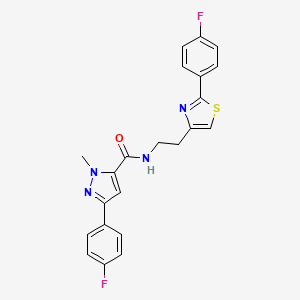
3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The chemical structures of compounds closely related to 3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide have been analyzed to understand their geometric parameters, conformation, and intermolecular interactions. Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveal that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring. These structural attributes facilitate specific intermolecular hydrogen bonds, contributing to the compound's stability and reactivity (Köysal et al., 2005).
Antimicrobial and Antituberculosis Activity
Research into thiazole-aminopiperidine hybrid analogues demonstrates significant antimicrobial and antituberculosis activity, highlighting the potential of such compounds in treating Mycobacterium tuberculosis infections. The study showcases how molecular hybridization can yield compounds with promising therapeutic effects, indicating a path for developing new treatments against resistant strains of tuberculosis (Jeankumar et al., 2013).
Anticancer Properties
Compounds with similar structures have shown distinct inhibition on the proliferation of some cancer cell lines, suggesting potential applications in cancer therapy. The synthesis and structural elucidation of these compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, underline the importance of precise chemical modifications to enhance therapeutic efficacy against various cancer types (Liu et al., 2016).
Antiviral and Anti-HSV-1 Activities
Synthesis and evaluation of new pyrazole- and isoxazole-based heterocycles have revealed compounds with significant activity against Herpes simplex type-1 (HSV-1), offering insights into the development of new antiviral agents. This research demonstrates the potential for crafting targeted therapies against specific viral infections, contributing to the broader field of antiviral drug discovery (Dawood et al., 2011).
Nematocidal and Fungicidal Applications
Exploration into pyrazole carboxamide derivatives has shown that while these compounds exhibit weak fungicidal activity, they possess good nematocidal activity against M. incognita. This finding opens avenues for developing novel agricultural chemicals that could protect crops from nematode infestations, highlighting the compound's utility beyond pharmaceutical applications (Zhao et al., 2017).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c1-28-20(12-19(27-28)14-2-6-16(23)7-3-14)21(29)25-11-10-18-13-30-22(26-18)15-4-8-17(24)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXJENKEAAIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

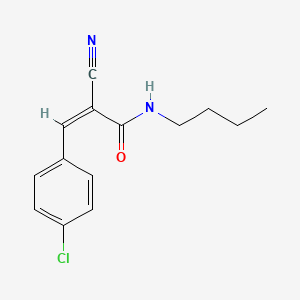
![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534797.png)
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)
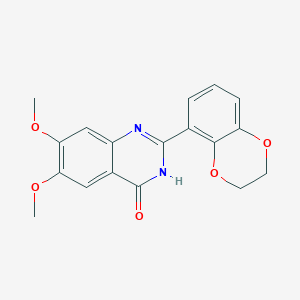
methanone](/img/structure/B2534802.png)
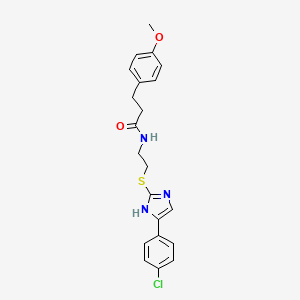
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534804.png)
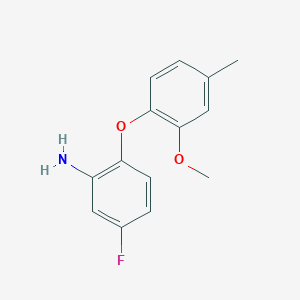
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
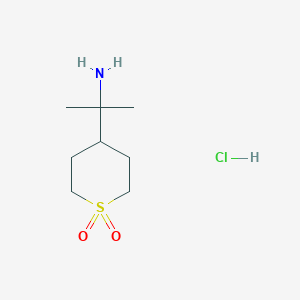

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)

